(3S,4S)-1-benzyl-4-propylpyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
(3S,4S)-1-benzyl-4-propylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-6-13-10-16(11-14(13)15(17)18)9-12-7-4-3-5-8-12/h3-5,7-8,13-14H,2,6,9-11H2,1H3,(H,17,18)/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRXNHLOLHXPOS-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Resolution via Chiral Ester Formation
One prominent method involves chemical resolution of racemic intermediates through formation of diastereomeric esters with chiral alcohols, followed by chromatographic separation. For example, a racemic 1-Boc-protected pyrrolidine-3-carboxylic acid derivative is reacted with chiral (R)- or (S)-1-phenethyl alcohol in the presence of triphenylphosphine and diethyl azodicarboxylate (Mitsunobu reaction conditions). This reaction yields two diastereomeric esters that can be separated by silica gel chromatography to isolate the desired stereoisomer.
Table 1: Key Reaction Conditions for Chemical Resolution
| Step | Reagents/Conditions | Temperature | Outcome |
|---|---|---|---|
| 1 | Racemic 1-Boc-pyrrolidine-3-carboxylic acid + (R)-1-phenethyl alcohol + triphenylphosphine + diethyl azodicarboxylate | -20 °C to 90 °C | Formation of diastereomeric esters |
| 2 | Silica gel chromatography | Ambient | Separation of diastereomers |
This method is advantageous due to mild reaction conditions that preserve chiral centers and the use of readily available reagents. The isolated esters can be further converted to the free acid by catalytic hydrogenation (Pd/C, H2 atmosphere) to remove protecting groups and benzyl moieties, yielding the optically pure acid.
Enzymatic Resolution
Alternative approaches include enzymatic resolution using pig liver esterase (PLE) or other hydrolases to selectively hydrolyze one enantiomer from a racemic lactam or ester precursor. This biocatalytic method offers high stereoselectivity and is performed under mild aqueous conditions (pH ~7, 35–40 °C).
Synthetic Route from Branched Alkyl Pyrrolidine Precursors
A synthetic route described in patent WO2000015611A1 outlines the preparation of branched alkyl pyrrolidine-3-carboxylic acid derivatives, which can be adapted for the propyl-substituted compound. The process involves:
- Condensation of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine with an α,β-unsaturated ester (e.g., (E)-5-methyl-hex-2-enoic acid ethyl ester).
- Subsequent cyclization and functional group transformations to build the pyrrolidine ring with branched alkyl substitution at C4.
- Careful pH adjustments and extractions to isolate intermediates.
This method emphasizes control over stereochemistry via reaction conditions and intermediate purification.
Conversion to Final Acid and Diastereomeric Purification
The isolated intermediates, often protected esters or amides, are converted to the free acid by:
- Catalytic hydrogenation to remove protecting groups and benzyl substituents.
- Acid-base extractions and crystallization to enrich the (3S,4S) diastereomer.
- Optional derivatization with aromatic amines (e.g., p-methoxyphenethylamine) to form crystalline derivatives for absolute configuration determination by X-ray crystallography.
Summary of Preparation Steps
Research Findings and Yields
- Chemical resolution yields for diastereomeric esters are reported around 45–50% per isomer, with enantiomeric excess exceeding 95% after purification.
- Catalytic hydrogenation proceeds with high efficiency (~90% yield) and preserves stereochemical integrity.
- Enzymatic resolution methods offer comparable enantioselectivity but require specific enzyme immobilization and aqueous conditions.
- Crystallization techniques enhance chemical purity and facilitate handling of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-benzyl-4-propylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or propyl groups using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Sodium hydride in dimethylformamide at room temperature.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Chiral Building Block : (3S,4S)-1-benzyl-4-propylpyrrolidine-3-carboxylic acid serves as a vital chiral building block in synthesizing complex organic molecules. Its unique structure allows for the creation of various derivatives that can be tailored for specific reactions or applications.
Biology
- Ligand in Enzyme Studies : The compound is investigated for its potential as a ligand in enzyme studies and receptor binding assays. Its chiral nature allows it to fit into active sites of enzymes or receptors stereospecifically, influencing biological activity through enzyme inhibition or receptor modulation.
Medicine
- Therapeutic Properties : Research explores its potential therapeutic applications, including its role as an intermediate in synthesizing pharmaceutical compounds. The compound may target specific receptors or enzymes involved in metabolic pathways.
Industry
- Production of Fine Chemicals : It is utilized in the production of fine chemicals and as a precursor in synthesizing agrochemicals. Its unique properties make it valuable for developing new industrial applications.
Case Studies and Research Findings
Several studies have highlighted the compound's efficacy:
- Pharmaceutical Development : Recent studies indicate that derivatives of this compound show promise as lead compounds for developing drugs targeting specific receptors or enzymes involved in diseases such as cancer and neurological disorders.
- Chemical Biology Applications : The compound has been employed in probing biological pathways and as a tool compound in biochemical assays to understand enzyme kinetics and receptor interactions better.
Mechanism of Action
The mechanism of action of (3S,4S)-1-benzyl-4-propylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, influencing biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or interaction with other biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between (3S,4S)-1-benzyl-4-propylpyrrolidine-3-carboxylic acid and related compounds:
Key Comparative Insights:
Stereochemical Influence : The (3S,4S) configuration in the target compound contrasts with the (3S,4R) diastereomer in , which adopts a piperidine ring. Piperidine derivatives (six-membered rings) typically exhibit greater conformational flexibility compared to pyrrolidines (five-membered rings), affecting binding affinity and solubility .
The propyl chain at C4 introduces a non-polar, flexible substituent, distinct from the phenyl () or difluoromethyl () groups, which confer aromaticity or electronegativity, respectively. Difluoromethyl groups are known to resist oxidative metabolism, a property exploited in drug design .
Carboxylic Acid Functionality : The free carboxylic acid in the target compound enables hydrogen bonding and salt formation, critical for interactions with biological targets (e.g., enzymes) or crystallization (as seen in ’s hydrochloride salt) .
Biological Activity
(3S,4S)-1-benzyl-4-propylpyrrolidine-3-carboxylic acid is a chiral compound with significant potential in medicinal chemistry. Its biological activity is largely determined by its structural features, particularly the presence of a carboxylic acid functional group and its stereochemistry. This article explores the compound's biological activity, mechanism of action, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound features a pyrrolidine ring with a benzyl group at one nitrogen atom and a propyl group at another, along with a carboxylic acid group at the 3-position. The stereochemistry indicated by (3S,4S) suggests specific spatial arrangements that influence interactions with biological systems.
The mechanism of action involves the compound's interaction with various molecular targets, such as enzymes and receptors. The chiral nature allows it to fit into active sites in a stereospecific manner, influencing biological activity through:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can interact with neurotransmitter receptors, potentially influencing neurotransmission.
- Biomolecular Interactions: It may bind to proteins and other macromolecules, affecting their function.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antiviral Activity: Preliminary studies suggest potential antiviral properties, particularly against HIV-related enzymes. For example, related compounds have shown inhibition of HIV reverse transcriptase (RT) and associated RNase H activities in low micromolar ranges .
- Neuroprotective Effects: Due to its structural similarity to known neuroprotective agents, it is being explored for potential applications in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antiviral | Inhibition of HIV RT and RNase H | |
| Neuroprotective | Potential applications in neurodegenerative diseases | |
| Enzyme Inhibition | Interaction with metabolic enzymes |
Detailed Research Findings
- Antiviral Studies:
-
Neuroprotective Mechanisms:
- Research has indicated that compounds similar to this compound exhibit protective effects in neuronal cell models, suggesting pathways that may mitigate neurodegeneration.
-
Pharmacological Properties:
- The presence of the carboxylic acid group enhances solubility in biological fluids, which is crucial for pharmacological efficacy. This property allows for better bioavailability and interaction with target sites within the body.
Q & A
Q. Critical Conditions :
- Catalysts : Pd/C for hydrogenation, cesium carbonate for coupling reactions .
- Temperature : Controlled heating (40–100°C) during coupling steps to avoid racemization .
- Solvents : tert-Butanol or acetonitrile for inert reaction environments .
Basic: Which analytical techniques are most effective for confirming the structure and stereochemistry of this compound?
Methodological Answer:
- X-ray Crystallography : Determines absolute configuration via Flack parameters (e.g., Flack x = −0.04(2) in related structures) and hydrogen-bonding networks .
- Example: Unit cell parameters (e.g., a = 6.2327 Å, β = 99.709°) validate crystallographic purity .
- NMR Spectroscopy :
- 1H/13C NMR : Assigns substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm; propyl chain at δ 0.8–1.6 ppm) .
- 2D Techniques (COSY, NOESY) : Resolves stereochemical relationships between protons .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 293.2 [M+1] for related compounds) .
Advanced: How can researchers address stereochemical inconsistencies between synthetic intermediates and final products?
Methodological Answer:
Stereochemical drift may arise during deprotection or coupling. Mitigation strategies include:
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients .
- Dynamic Resolution : Use of chiral auxiliaries (e.g., tert-butoxycarbonyl groups) to stabilize intermediates .
- X-ray Validation : Compare experimental Flack parameters with computational models (e.g., Mercury software) .
Case Study : A 5% discrepancy in enantiomeric excess was resolved by optimizing NaBH4 stoichiometry during reduction, as excess reagent caused partial racemization .
Advanced: How should conflicting spectral or crystallographic data be analyzed?
Methodological Answer:
Contradictions often arise from impurities or experimental artifacts. Systematic approaches include:
- Data Triangulation : Cross-validate NMR, X-ray, and MS results. For example, an unexpected methyl signal in NMR may indicate incomplete deprotection, requiring TLC monitoring .
- Thermal Analysis : Differential scanning calorimetry (DSC) detects polymorphic transitions that affect crystallographic data .
- Computational Validation : Compare experimental X-ray angles (e.g., H-bond angles: O4–H4···Cl1 = 164°) with DFT-optimized structures .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Gloves, goggles, and lab coats are mandatory due to irritant properties of related pyrrolidine derivatives .
- First Aid : Immediate rinsing with water for skin/eye contact; consult SDS for specific antidotes .
- Storage : −20°C under inert gas (argon) to prevent hydrolysis of the benzyl or propyl groups .
Advanced: What computational methods aid in predicting the biological activity or reactivity of this compound?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Screens against target enzymes (e.g., proteases) using the carboxylic acid moiety as a zinc-binding group .
- DFT Calculations : Optimizes transition states for key reactions (e.g., hydrogenation energy barriers) .
- MD Simulations : Predicts solubility by simulating interactions with water and organic solvents (e.g., logP ~2.1 for similar compounds) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
